

# Trichloro(trimethylamine)boron molecular structure and bonding

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## Compound of Interest

Compound Name: Trichloro(trimethylamine)boron

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An In-depth Technical Guide to the Molecular Structure and Bonding of  
**Trichloro(trimethylamine)boron**

## Introduction

**Trichloro(trimethylamine)boron**, with the chemical formula  $(\text{CH}_3)_3\text{N}\cdot\text{BCl}_3$ , is a classic example of a Lewis acid-base adduct. It is formed through the reaction of boron trichloride ( $\text{BCl}_3$ ), a potent Lewis acid, with trimethylamine ( $(\text{CH}_3)_3\text{N}$ ), a strong Lewis base.[1] The formation of this stable complex involves the creation of a dative covalent bond between the electron-deficient boron atom and the electron-rich nitrogen atom.[1][2] This compound serves as an important model for studying the principles of Lewis acidity, dative bonding, and the structural changes that occur upon adduct formation.[1] Its well-defined structure has been elucidated through various experimental techniques, providing valuable data for researchers in inorganic chemistry, materials science, and drug development.

## Molecular Structure and Geometry

The molecular structure of **trichloro(trimethylamine)boron** has been precisely determined by single-crystal X-ray diffraction and gas-phase electron diffraction studies.[3][4] Upon forming the adduct, the geometry around the central boron atom changes significantly. In its free state, boron trichloride is a trigonal planar molecule.[5] However, in the complex, the boron atom adopts a distorted tetrahedral geometry.[1]

The molecule exhibits a staggered conformation and possesses effective  $C_{3v}$  symmetry.<sup>[4]</sup> The three chlorine atoms and the trimethylamine group are arranged tetrahedrally around the boron atom.

## Crystallographic Data

Single-crystal X-ray diffraction analysis reveals that **trichloro(trimethylamine)boron** crystallizes in the monoclinic system. The key crystallographic parameters are summarized in the table below.<sup>[4]</sup>

Parameter	Value
Crystal System	Monoclinic
Space Group	$P2_1/m$
a	6.68(1) Å
b	10.247(3) Å
c	6.502(6) Å
$\beta$	116.2(1)°
Molecules per unit cell (Z)	2

## Molecular Parameters: Bond Lengths and Angles

The formation of the B-N bond induces changes in the bond lengths of the original Lewis acid and base moieties. Notably, the B-Cl bonds elongate upon coordination. The B-Cl bond length in the free  $BCl_3$  molecule is 1.75 Å.<sup>[5]</sup> In the adduct, this distance increases, reflecting a decrease in the B-Cl bond order. The critical bond lengths and angles are detailed below, with bond angles being approximately tetrahedral.<sup>[4]</sup>

Parameter	Value (from X-ray Diffraction)
Bond Lengths	
B-N	1.609(6) Å
B-Cl (average)	1.864(4) Å
C-N (average)	1.52(1) Å
Bond Angles	
Cl-B-Cl	Approx. Tetrahedral
Cl-B-N	Approx. Tetrahedral
C-N-C	Approx. Tetrahedral
C-N-B	Approx. Tetrahedral

## Bonding Analysis

The primary interaction in **trichloro(trimethylamine)boron** is the dative covalent bond between the nitrogen atom of trimethylamine and the boron atom of boron trichloride.

## Lewis Acid-Base Interaction

- **Lewis Acid:** Boron trichloride ( $\text{BCl}_3$ ) acts as a Lewis acid because the boron atom has an incomplete octet of electrons, making it electron-deficient and a strong electron-pair acceptor.<sup>[2]</sup>
- **Lewis Base:** Trimethylamine ( $(\text{CH}_3)_3\text{N}$ ) is a Lewis base due to the presence of a lone pair of electrons on the nitrogen atom, which can be donated.<sup>[2]</sup>

The reaction involves the donation of the nitrogen lone pair into the empty p-orbital of the boron atom, forming a stable B-N sigma bond.<sup>[1][2]</sup>

**Caption:** Lewis acid-base adduct formation.

## Electronic and Structural Reorganization

The formation of the B-N bond causes significant electronic and structural reorganization in the  $\text{BCl}_3$  moiety. The energy required to deform the planar  $\text{BCl}_3$  molecule into the pyramidal geometry it adopts in the adduct is a crucial factor in determining the bond strength.<sup>[1]</sup> This pyramidalization changes the hybridization of the boron atom from  $\text{sp}^2$  in free  $\text{BCl}_3$  to approximately  $\text{sp}^3$  in the adduct. The electron-donating nature of the trimethylamine group and the strong electron-withdrawing effect of the three chlorine atoms influence the overall stability and electronic properties of the complex.<sup>[1]</sup>

## Experimental Protocols

The structural and bonding characteristics of **trichloro(trimethylamine)boron** are determined through several key experimental techniques.

## Synthesis and Purification

The adduct is typically prepared by the direct combination of boron trichloride and trimethylamine in a non-aqueous, inert solvent such as benzene.<sup>[6]</sup>

- **Protocol:** A solution of trimethylamine in benzene is treated with a stoichiometric amount of boron trichloride under an inert atmosphere. The resulting precipitate, the  $(\text{CH}_3)_3\text{N} \cdot \text{BCl}_3$  adduct, is then isolated.
- **Purification:** The crude product can be purified by recrystallization. Dissolving the adduct in a hot solvent like absolute ethanol or hexane, followed by cooling, allows for the formation of high-purity crystals suitable for analysis.<sup>[1][6]</sup> Purity levels greater than 99.9% have been achieved using this method.<sup>[1]</sup>

## Single-Crystal X-ray Diffraction

This is the definitive method for determining the precise three-dimensional structure of the molecule in the solid state.<sup>[1]</sup>

**Caption:** General workflow for single-crystal X-ray diffraction.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. For  $(\text{CH}_3)_3\text{N} \cdot \text{BCl}_3$ , the structure was solved using three-dimensional sharpened Patterson functions and refined using anisotropic thermal parameters, yielding a final, detailed molecular model.<sup>[4]</sup>

## Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy is a powerful tool for characterizing the bonds within the molecule, particularly the newly formed B-N dative bond.[1]

- Protocol: Infrared (IR) and Raman spectra are collected from a solid sample of the adduct.[6]
- Analysis: The formation of the B-N bond gives rise to a characteristic stretching vibration in the spectrum. By comparing the spectra of the adduct with those of the free Lewis acid and base, and by studying isotopic shifts (e.g., using  $^{10}\text{B}$ -enriched samples), a detailed vibrational assignment can be made.[6] This provides direct evidence of bond formation and information about its strength.

## Molecular Visualization

The following diagram illustrates the connectivity and structure of the **trichloro(trimethylamine)boron** molecule.

**Caption:** Molecular structure of  $(\text{CH}_3)_3\text{N}\cdot\text{BCl}_3$ .

## Conclusion

**Trichloro(trimethylamine)boron** is a structurally well-characterized Lewis acid-base adduct. Its formation results in a shift in the geometry of the boron center from trigonal planar to distorted tetrahedral, accompanied by an elongation of the B-Cl bonds. The molecule is held together by a dative B-N bond with a length of approximately 1.609 Å. The detailed structural and bonding data, obtained primarily through single-crystal X-ray diffraction and supported by spectroscopic studies, provide a fundamental understanding of Lewis acid-base interactions and are invaluable for the design and development of new chemical entities.

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## References

- 1. Trichloro(trimethylamine)boron | 1516-55-8 | Benchchem [benchchem.com]
- 2. brainly.com [brainly.com]
- 3. The nature of the chemical bond in (CH<sub>3</sub>)<sub>3</sub>N-BCl<sub>3</sub> and (CH<sub>3</sub>)<sub>3</sub>N-AlCl<sub>3</sub> | Semantic Scholar [semanticscholar.org]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. Boron trichloride - Wikipedia [en.wikipedia.org]
- 6. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
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